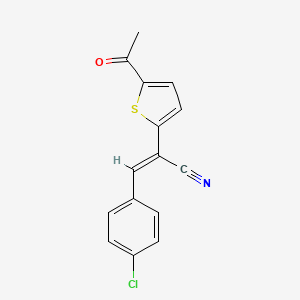![molecular formula C20H18ClN3OS B2710335 2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide CAS No. 733759-44-9](/img/structure/B2710335.png)
2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process can be carried out using solvent-free methods, such as stirring without solvent at room temperature or at elevated temperatures . Industrial production methods may involve more scalable and efficient processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide can be compared with other similar compounds, such as:
2-chloro-N-{3-cyano-5-[2-(4-ethoxy-phenyl)-vinyl]-7,7-dimethyl-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide: This compound has a similar benzothiophene core but with different substituents.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]thio]acetamide: This compound also features a benzothiophene core but with additional heterocyclic rings. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-pyridin-2-ylethenyl]-6H-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-20(2)10-13(6-7-14-5-3-4-8-23-14)9-15-16(12-22)19(26-18(15)20)24-17(25)11-21/h3-9H,10-11H2,1-2H3,(H,24,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXDPTMXICDLKH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC2=C1SC(=C2C#N)NC(=O)CCl)C=CC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC2=C1SC(=C2C#N)NC(=O)CCl)/C=C/C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
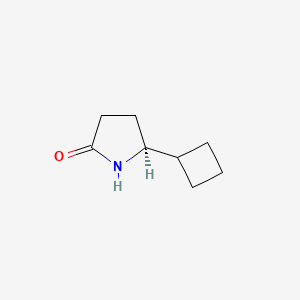
![N-phenyl-N-[4-(piperidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B2710256.png)
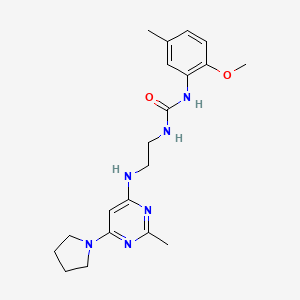
![1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2710259.png)
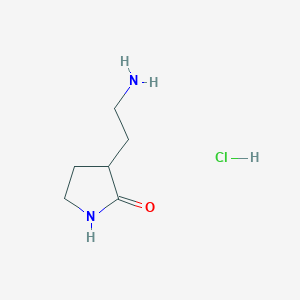
![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane](/img/structure/B2710266.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2710267.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine](/img/structure/B2710269.png)
![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)
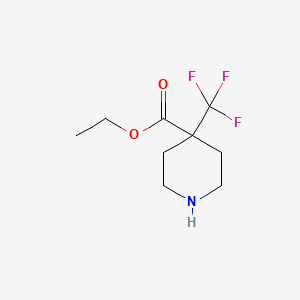
![6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2710272.png)
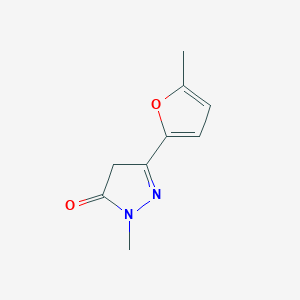
![5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B2710274.png)
